![molecular formula C23H30N4O2 B7532795 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide
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Overview
Description
2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone.
Acylation: The piperazine derivative is then acylated using a suitable acylating agent such as propanoyl chloride.
Coupling with butanehydrazide: The final step involves coupling the acylated piperazine with butanehydrazide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, modulating their activity. This interaction can lead to various biological effects, such as altered neurotransmitter levels and changes in cellular signaling pathways .
Comparison with Similar Compounds
2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another piperazine derivative, known for its anticonvulsant activity.
The uniqueness of 2-phenyl-N’-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide lies in its specific structural features and the resulting biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-21(19-9-5-3-6-10-19)23(29)25-24-22(28)13-14-26-15-17-27(18-16-26)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPNTSSCVAYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NNC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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